molecular formula C21H13Cl2NO B10863499 2-(3,4-Dichlorophenyl)-4-(furan-2-yl)-6-phenylpyridine

2-(3,4-Dichlorophenyl)-4-(furan-2-yl)-6-phenylpyridine

Cat. No.: B10863499
M. Wt: 366.2 g/mol
InChI Key: FTRLCJSXMIXJGN-UHFFFAOYSA-N
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Description

2-(3,4-DICHLOROPHENYL)-4-(2-FURYL)-6-PHENYLPYRIDINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a furyl group, and a phenylpyridine moiety. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DICHLOROPHENYL)-4-(2-FURYL)-6-PHENYLPYRIDINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.

    Introduction of the Dichlorophenyl Group: This step often involves a halogenation reaction where chlorine atoms are introduced to the phenyl ring.

    Attachment of the Furyl Group: The furyl group can be introduced via a coupling reaction, such as a Suzuki coupling, using a furyl boronic acid and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of 2-(3,4-DICHLOROPHENYL)-4-(2-FURYL)-6-PHENYLPYRIDINE may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DICHLOROPHENYL)-4-(2-FURYL)-6-PHENYLPYRIDINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-(3,4-DICHLOROPHENYL)-4-(2-FURYL)-6-PHENYLPYRIDINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(3,4-DICHLOROPHENYL)-4-(2-FURYL)-6-PHENYLPYRIDINE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-DICHLOROPHENYL)-4-(2-THIENYL)-6-PHENYLPYRIDINE: Similar structure but with a thienyl group instead of a furyl group.

    2-(3,4-DICHLOROPHENYL)-4-(2-PYRIDYL)-6-PHENYLPYRIDINE: Contains a pyridyl group in place of the furyl group.

Uniqueness

2-(3,4-DICHLOROPHENYL)-4-(2-FURYL)-6-PHENYLPYRIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C21H13Cl2NO

Molecular Weight

366.2 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-4-(furan-2-yl)-6-phenylpyridine

InChI

InChI=1S/C21H13Cl2NO/c22-17-9-8-15(11-18(17)23)20-13-16(21-7-4-10-25-21)12-19(24-20)14-5-2-1-3-6-14/h1-13H

InChI Key

FTRLCJSXMIXJGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC=CO3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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